molecular formula C20H17N3O3S B2590736 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide CAS No. 851130-41-1

2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2590736
M. Wt: 379.43
InChI Key: YDIYGUJBMHNODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths and angles, the presence of any functional groups, and the overall shape of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and stability under different conditions. It also includes the compound’s chemical properties, like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.


Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel heterocyclic compounds derived from benzofuran derivatives, indicating their potential as therapeutic agents. For example, the study by Abu‐Hashem et al. (2020) explores the synthesis of various heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, highlighting their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Insecticidal Applications

Research by Fadda et al. (2017) on synthesizing innovative heterocycles incorporating a thiadiazole moiety reveals potential insecticidal applications against pests like the cotton leafworm (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This suggests that related compounds could be investigated for similar applications.

Anticancer and Antitumor Activities

Studies on compounds structurally similar to "2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide" have shown potential anticancer and antitumor activities. Research on derivatives of benzothiazole, for example, has been focused on evaluating their antitumor activity, indicating the relevance of structural modification in enhancing biological activities and developing potential therapeutic agents (Yurttaş, Tay, & Demirayak, 2015).

Photocatalytic Degradation

Studies on the photocatalytic degradation of pharmaceuticals using TiO2 nanoparticles, such as the degradation of acetaminophen, provide insight into environmental applications of related compounds. This research suggests potential for these compounds in environmental remediation, specifically in the degradation of pollutants under UV and sunlight irradiation (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound and procedures for dealing with spills or exposure.


Future Directions

This could include potential applications for the compound, areas where further research is needed, or new methods for synthesizing the compound more efficiently or with fewer environmental impacts.


properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-25-16-10-6-4-8-14(16)23-17(24)11-27-20-19-18(21-12-22-20)13-7-3-5-9-15(13)26-19/h3-10,12H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIYGUJBMHNODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 6
2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.